molecular formula C7H6BrFMg B14336154 Magnesium, bromo[(4-fluorophenyl)methyl]- CAS No. 107549-21-3

Magnesium, bromo[(4-fluorophenyl)methyl]-

Cat. No.: B14336154
CAS No.: 107549-21-3
M. Wt: 213.33 g/mol
InChI Key: CTEDYWAWNUHMRE-UHFFFAOYSA-M
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Description

Magnesium, bromo[(4-fluorophenyl)methyl]- is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and useful for forming carbon-carbon bonds. The compound has the molecular formula C6H4BrFMg and is often used in solution with tetrahydrofuran (THF) as a solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of magnesium, bromo[(4-fluorophenyl)methyl]- typically involves the reaction of 4-fluorobromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

4-Fluorobromobenzene+MagnesiumMagnesium, bromo[(4-fluorophenyl)methyl]-\text{4-Fluorobromobenzene} + \text{Magnesium} \rightarrow \text{Magnesium, bromo[(4-fluorophenyl)methyl]-} 4-Fluorobromobenzene+Magnesium→Magnesium, bromo[(4-fluorophenyl)methyl]-

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The product is then purified and stored under inert conditions to maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions: Magnesium, bromo[(4-fluorophenyl)methyl]- undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF.

    Substitution Reactions: Often uses halides or tosylates as substrates.

    Coupling Reactions: Utilizes palladium or nickel catalysts.

Major Products:

Scientific Research Applications

Magnesium, bromo[(4-fluorophenyl)methyl]- is widely used in scientific research due to its versatility:

Mechanism of Action

The compound acts as a nucleophile in various reactions, attacking electrophilic centers in substrates. The magnesium atom coordinates with the solvent (THF), stabilizing the reactive species. The mechanism involves the formation of a carbon-magnesium bond, which then reacts with electrophiles to form new carbon-carbon bonds .

Comparison with Similar Compounds

  • Phenylmagnesium bromide
  • 4-Methylphenylmagnesium bromide
  • 4-Chlorophenylmagnesium bromide

Comparison: Magnesium, bromo[(4-fluorophenyl)methyl]- is unique due to the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. The fluorine atom can also affect the electronic properties of the resulting products, making this compound particularly useful in the synthesis of fluorinated pharmaceuticals and materials .

Properties

CAS No.

107549-21-3

Molecular Formula

C7H6BrFMg

Molecular Weight

213.33 g/mol

IUPAC Name

magnesium;1-fluoro-4-methanidylbenzene;bromide

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

CTEDYWAWNUHMRE-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=C(C=C1)F.[Mg+2].[Br-]

Origin of Product

United States

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